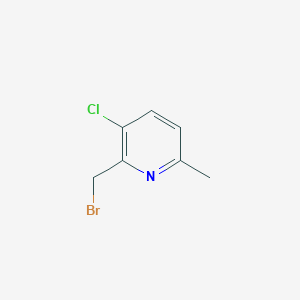
2-(Bromomethyl)-3-chloro-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-3-chloro-6-methylpyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the third position, and a methyl group at the sixth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-chloro-6-methylpyridine typically involves the bromination of 3-chloro-6-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and controlled temperature conditions are often employed to achieve efficient bromination. The use of automated systems for reagent addition and product isolation can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-3-chloro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine carboxylic acids and aldehydes.
Reduction: Products include 3-chloro-6-methylpyridine.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-3-chloro-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of functional materials, such as polymers and ligands for metal complexes.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-3-chloro-6-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups onto the pyridine ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)pyridine: Lacks the chlorine and methyl substituents, making it less sterically hindered and more reactive.
3-Chloro-2-(bromomethyl)pyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-(Bromomethyl)-6-methylpyridine: Lacks the chlorine substituent, resulting in different electronic properties .
Uniqueness
2-(Bromomethyl)-3-chloro-6-methylpyridine is unique due to the combined presence of bromomethyl, chlorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas .
Eigenschaften
Molekularformel |
C7H7BrClN |
|---|---|
Molekulargewicht |
220.49 g/mol |
IUPAC-Name |
2-(bromomethyl)-3-chloro-6-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
GDQDKNBNMWXDFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



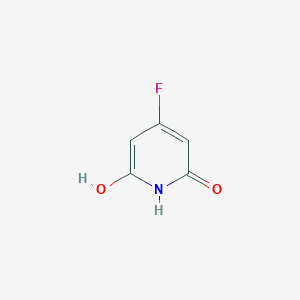
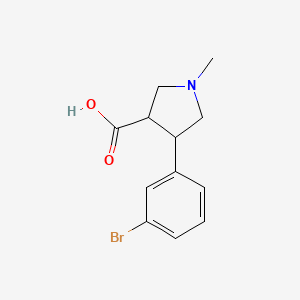
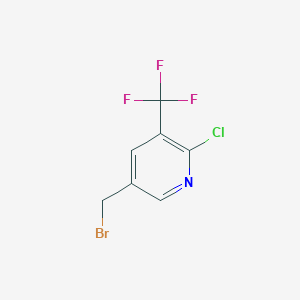
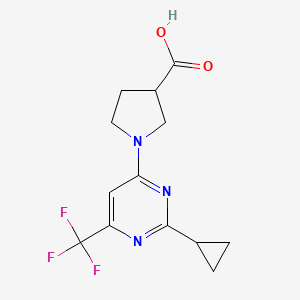
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
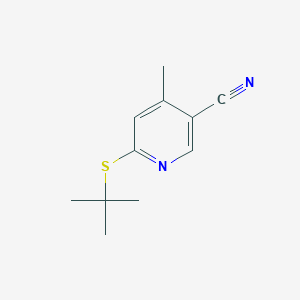
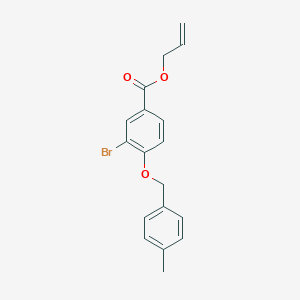

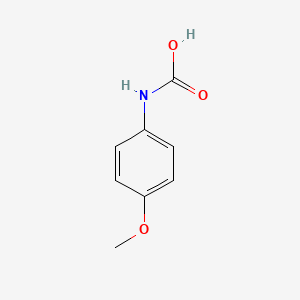
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
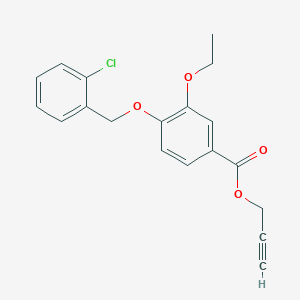
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)

